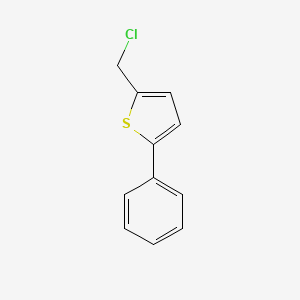

2-(Chloromethyl)-5-phenylthiophene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62404-12-0 |

|---|---|

Molekularformel |

C11H9ClS |

Molekulargewicht |

208.71 g/mol |

IUPAC-Name |

2-(chloromethyl)-5-phenylthiophene |

InChI |

InChI=1S/C11H9ClS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8H2 |

InChI-Schlüssel |

FJZPOPAJOIHQSX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CCl |

Herkunft des Produkts |

United States |

Derivatization and Advanced Functionalization Studies

Building Block for Conjugated Polymers

2-(Chloromethyl)-5-phenylthiophene is a valuable monomer for the synthesis of novel conjugated polymers. The chloromethyl group can be converted into other functional groups that are amenable to polymerization reactions, such as vinyl or ethynyl (B1212043) groups. The resulting polymers, incorporating the phenylthiophene unit, would possess extended π-conjugated systems, a prerequisite for electrical conductivity. The properties of these polymers could be tailored by co-polymerization with other monomers, allowing for the fine-tuning of their electronic and optical properties for specific device applications.

Functionalization of Surfaces and Nanomaterials

The reactive nature of the chloromethyl group allows for the covalent attachment of the phenylthiophene moiety to various surfaces and nanomaterials. This surface modification can be used to alter the electronic properties of the substrate or to introduce a new functionality. For example, grafting phenylthiophene units onto the surface of a semiconductor nanoparticle could enhance its light-harvesting capabilities for applications in photocatalysis or solar energy conversion.

Conclusion and Future Perspectives

Summary of Key Research Contributions

While direct research on 2-(Chloromethyl)-5-phenylthiophene is not extensively documented in dedicated publications, its significance lies in its potential as a versatile synthetic intermediate. Its value is derived from the well-established chemistry of its constituent parts: the reactive chloromethyl group and the electronically active phenylthiophene core. The synthetic routes are predictable based on fundamental organic reactions, and its reactivity profile makes it an attractive starting point for the elaboration of more complex molecules. Its potential contributions are therefore inferred from the vast body of research on functionalized thiophenes in both medicinal chemistry and materials science.

Emerging Trends in this compound Chemistry

Emerging trends in the application of this compound are likely to follow the broader developments in thiophene (B33073) chemistry. In medicinal chemistry, there is a growing interest in the development of targeted therapies. nih.gov This could involve using this compound to synthesize ligands that specifically bind to disease-related proteins. In materials science, the focus is on creating materials with precisely controlled electronic and optical properties. aip.org This could see the use of this compound in the bottom-up synthesis of well-defined oligomers and polymers for high-performance electronic devices.

Remaining Challenges and Opportunities for Innovation

A key challenge is the lack of detailed published studies on the specific properties and reactions of this compound. A systematic investigation of its reactivity with a wide range of nucleophiles and under various reaction conditions would be highly beneficial. There are significant opportunities for innovation in developing novel synthetic methodologies for its preparation that are more efficient and environmentally friendly. Furthermore, the exploration of its use in emerging areas such as chemical sensing, bio-imaging, and photodynamic therapy presents exciting avenues for future research. The development of new catalysts and reaction protocols for the polymerization of derivatives of this compound could lead to a new generation of advanced materials with tailored properties.

Mechanistic Elucidation and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structures, properties, and reaction dynamics. scienceopen.com For substituted thiophenes, these methods can predict reaction outcomes, explain observed selectivities, and characterize transient species that are difficult to observe experimentally. nih.gov

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable for mapping out potential energy surfaces for chemical reactions, allowing for the calculation of energies of reactants, products, transition states, and intermediates. nih.gov This information is crucial for understanding reaction mechanisms, rates, and selectivity. pitt.edumdpi.com

For a molecule like 2-(chloromethyl)-5-phenylthiophene, DFT could be employed to study its various potential reaction pathways, such as nucleophilic substitution at the chloromethyl group or electrophilic substitution on the thiophene (B33073) ring. Although specific studies on this compound are lacking, research on other thiophene derivatives demonstrates the utility of this approach. For instance, DFT calculations have been used to explore the reaction mechanisms of substituted thiophenes in cross-coupling reactions and oxidation processes. These studies often reveal the lowest energy pathways, thus explaining the observed product distribution. mdpi.com

For example, in a study on the OH-initiated degradation of chlorophenoxy herbicides, DFT calculations at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level showed that the addition of a hydroxyl radical to the carbon atom bearing the side chain had the lowest activation energy, indicating it as the most favorable reaction pathway. mdpi.com

Table 1: Illustrative DFT-Calculated Activation Energies for OH Radical Addition to Aromatic Compounds (Note: This table is illustrative and based on data for compounds other than this compound to demonstrate the type of data generated from DFT studies.)

| Reactant | Reaction Site | Activation Energy (kcal/mol) | Reference |

| DCPP | C1 (ring carbon with side chain) | 3.61 | mdpi.com |

| 4-CPA | C1 (ring carbon with side chain) | 5.91 | mdpi.com |

| 2,4-D | C1 (ring carbon with side chain) | Varies with position | mdpi.com |

This table can be sorted by Activation Energy to compare the relative reactivity of different sites.

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. This technique is invaluable for conformational analysis, revealing the preferred three-dimensional shapes of a molecule and how it might change its shape in different environments (e.g., in various solvents). The conformational landscape of a molecule is critical as it dictates its reactivity and interactions with other molecules.

For this compound, MD simulations could elucidate the rotational freedom around the single bond connecting the phenyl and thiophene rings, as well as the conformational preferences of the chloromethyl side chain. Such simulations, often performed with explicit solvent models, can predict the most stable conformers in different media. While specific MD studies on this compound are not found, the methodology has been successfully applied to other flexible molecules, including macrocycles and substituted acetamides, to understand their solvent-dependent conformational behavior. pitt.edu These studies often show that the relative populations of different conformers can shift significantly with solvent polarity. pitt.edu

Table 2: Example of Solvent Effect on Conformer Population from a Computational Study (Note: This data is from a study on N,N-diethyl-2[(4'-substituted)phenylthio]acetamides and is presented here for illustrative purposes.)

| Compound Substituent | Solvent | Most Stable Conformer | Population Ratio (cis/gauche) | Reference |

| OMe | n-Hexane | Gauche | Low | pitt.edu |

| OMe | Dichloromethane | Gauche | Increases | pitt.edu |

| OMe | Acetonitrile | Cis | High | pitt.edu |

| NO2 | n-Hexane | Gauche | Low | pitt.edu |

| NO2 | Dichloromethane | Gauche | Increases | pitt.edu |

| NO2 | Acetonitrile | Cis | High | pitt.edu |

This interactive table allows for filtering by solvent to observe trends in conformational preference.

Quantum chemical methods, including but not limited to DFT, are fundamental in predicting the intrinsic reactivity of a molecule. nih.gov By calculating various molecular properties, known as reactivity descriptors, one can infer how a molecule will behave in a chemical reaction. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and location of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Global Reactivity Descriptors: Quantities like chemical hardness, softness, and electronegativity, derived from the HOMO and LUMO energies, provide a general measure of a molecule's stability and reactivity.

For this compound, these calculations would likely show the thiophene ring, particularly the unsubstituted carbon atoms, and the sulfur atom as nucleophilic centers (high HOMO density). The chloromethyl group would be identified as a primary electrophilic site due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic substitution. Quantum chemical studies on related thiophenes confirm that the reactivity can be finely tuned by the nature and position of substituents.

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are essential experimental tools for probing reaction mechanisms, allowing for the direct observation of species as they form and disappear during a reaction.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used for in-situ monitoring. This involves recording spectra at various time points throughout a reaction without disturbing the system. By tracking the concentration changes of reactants, intermediates, and products, a detailed kinetic profile of the reaction can be constructed.

For a reaction involving this compound, one could, for example, monitor the disappearance of the characteristic ¹H NMR signal of the chloromethyl protons (-CH₂Cl) and the appearance of a new signal corresponding to the product of a substitution reaction. This approach provides direct evidence for the proposed reaction pathway and can help identify the presence of any long-lived intermediates.

While transition states are, by definition, too short-lived to be observed directly, reactive intermediates can sometimes be trapped and characterized. Low-temperature spectroscopy is a common technique used to stabilize and study these transient species. Furthermore, advanced spectroscopic methods combined with computational chemistry can provide structural information. For instance, the comparison of an experimentally observed spectrum (e.g., IR or Raman) with spectra calculated for various possible intermediate structures using DFT can help identify the correct structure.

In the context of reactions of this compound, one might anticipate the formation of a carbocation intermediate upon heterolytic cleavage of the C-Cl bond, particularly in polar solvents or in the presence of a Lewis acid. Spectroscopic characterization, even if indirect, would be crucial to confirm such a mechanistic hypothesis. Studies on other reactive systems have successfully used a combination of experimental and theoretical spectroscopy to elucidate the structures of key intermediates.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Higher yields above 50°C |

| Solvent | Dichloromethane | 80–90% purity |

| Reaction Time | 6–8 hours | Prolonged time reduces side products |

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., chloromethyl at C5 and phenyl at C2).

- X-ray Crystallography : Confirms the planar thiophene ring and spatial arrangement of substituents .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.6 [M+H]) validate molecular weight.

Q. Key Structural Features :

- Aromatic Thiophene Core : Sulfur atom contributes to electron delocalization.

- Substituent Positions : Chloromethyl (C5) and phenyl (C2) groups create steric and electronic effects.

Advanced: What reaction mechanisms dominate transformations of the chloromethyl group in this compound?

Methodological Answer:

The chloromethyl group undergoes:

Nucleophilic Substitution : Reacts with amines (e.g., sodium azide) in polar aprotic solvents (e.g., DMF) to form thioether derivatives .

Oxidation : Hydrogen peroxide oxidizes the sulfur atom to sulfoxides or sulfones, altering electronic properties .

Elimination : Under basic conditions, dehydrohalogenation forms vinylthiophene derivatives.

Q. Table 2: Reaction Pathways and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Substitution | NaN, DMF, 80°C | 2-Phenyl-5-azidomethylthiophene |

| Oxidation | HO, AcOH, 25°C | Sulfoxide derivative (85% yield) |

| Elimination | KOH, ethanol, reflux | 5-Vinyl-2-phenylthiophene |

Advanced: How can researchers resolve contradictions in reported reaction yields for chloromethyl group transformations?

Methodological Answer:

Contradictions often arise from:

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states, improving substitution yields .

- Catalyst Purity : Trace impurities in HCl can inhibit chloromethylation .

- Temperature Gradients : Inconsistent heating leads to variable reaction rates.

Q. Resolution Strategies :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables.

- In-situ Monitoring : HPLC or FTIR tracks intermediate formation.

- Replication : Standardize protocols across labs (e.g., solvent drying methods).

Advanced: What are the emerging applications of this compound in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for bioactive molecules:

Q. Table 3: Biological Activity Screening Data

| Derivative | Target | IC/MIC | Reference |

|---|---|---|---|

| Sulfonamide analog | Staphylococcus aureus | 12.5 µM | |

| Phosphorylated form | EGFR Kinase | 0.8 µM |

Advanced: How does steric hindrance from the phenyl group influence regioselectivity in further functionalization?

Methodological Answer:

The bulky phenyl group at C2 directs electrophiles to the less hindered C4 position. Computational studies (DFT) show:

- Electron Density Distribution : Phenyl withdraws electrons via resonance, deactivating C3 and C4.

- Steric Maps : C5 (chloromethyl) and C4 are more accessible for reactions like Friedel-Crafts alkylation .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Waste Disposal : Neutralize acidic reaction mixtures before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.